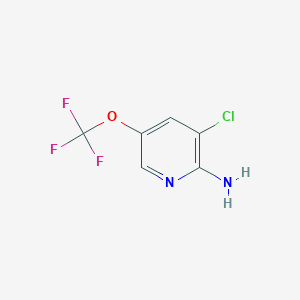
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a trifluoromethoxy group at the fifth position, and an amino group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)pyridin-2-amine typically involves the introduction of the trifluoromethoxy group and the amino group onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-chloro-5-nitropyridine, is reacted with a trifluoromethoxy reagent under specific conditions to introduce the trifluoromethoxy group. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
化学反応の分析
Types of Reactions
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation of the amino group can produce a nitro-substituted pyridine .
科学的研究の応用
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
作用機序
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the amino group, making it less versatile in certain reactions.
3-Pyridinamine, 5-(trifluoromethoxy): Similar but without the chlorine atom, affecting its reactivity.
Uniqueness
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of its trifluoromethoxy group and amino group, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the amino group allows for further functionalization and interaction with biological targets .
特性
分子式 |
C6H4ClF3N2O |
|---|---|
分子量 |
212.56 g/mol |
IUPAC名 |
3-chloro-5-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |
InChIキー |
CIIZBOVPOJPLEM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)
![2,4-Dihydro-1H-benzo[d][1,3]oxazine](/img/structure/B12957213.png)

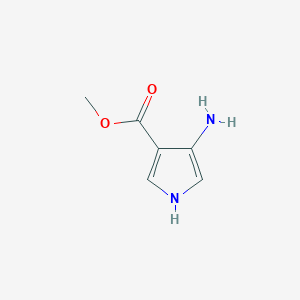

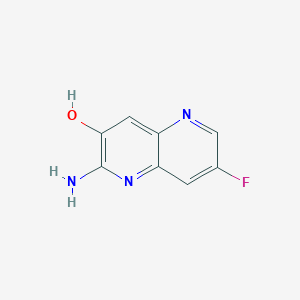
![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
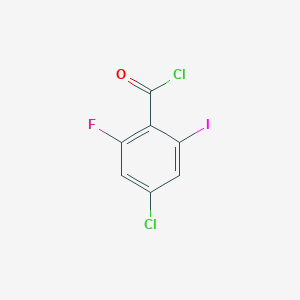
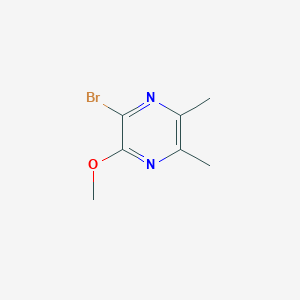

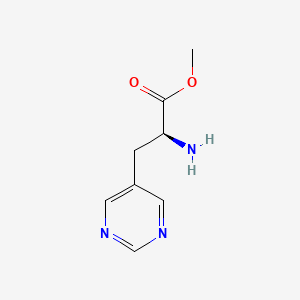
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)
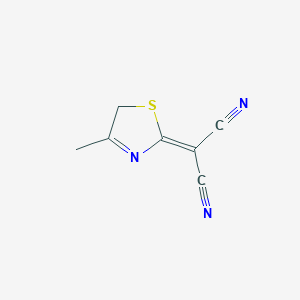
![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
